molecular formula C25H18N6O4S B2452240 4-(((8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)benzonitrile CAS No. 901877-39-2

4-(((8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)benzonitrile

Cat. No. B2452240
CAS RN: 901877-39-2
M. Wt: 498.52
InChI Key: MIIVCWSSRZYQRV-UHFFFAOYSA-N
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Description

4-(((8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)benzonitrile is a useful research compound. Its molecular formula is C25H18N6O4S and its molecular weight is 498.52. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity in Cancer Research

The compound's relevance in cancer research is notable. A related quinazoline derivative demonstrated significant cytotoxic/antiproliferative activity against the human tumor cell line HeLa. It was found to act cytotoxically on these tumor cells, highlighting its potential as an anticancer drug candidate (Ovádeková et al., 2005).

Antihistaminic Activity

Quinazoline derivatives have been investigated for their antihistaminic properties. For instance, novel triazoloquinazolinones have been synthesized and evaluated for H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. This suggests the potential of these compounds in developing new classes of antihistamines (Alagarsamy et al., 2007).

Antihypertensive Effects

Triazoloquinazolinones have been synthesized and evaluated for their antihypertensive activity using spontaneously hypertensive rats. Some compounds exhibited significant antihypertensive activity, indicating their potential in hypertension treatment (Alagarsamy & Pathak, 2007).

Benzodiazepine Binding Activity

Research has explored the binding affinity of triazoloquinazolinones to benzodiazepine receptors. Some compounds in this category showed potent benzodiazepine antagonist activity in rat models, suggesting their potential use in related therapeutic applications (Francis et al., 1991).

Potential Antimalarial Agent

The development of quality control methods for a leading compound among derivatives of triazoloquinazolines, which showed promise as an antimalarial agent, indicates its potential application in this field (Danylchenko et al., 2018).

properties

IUPAC Name

4-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N6O4S/c1-34-21-11-19-20(12-22(21)35-2)27-25(36-14-16-5-3-15(13-26)4-6-16)30-24(19)28-23(29-30)17-7-9-18(10-8-17)31(32)33/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIVCWSSRZYQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)C#N)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)benzonitrile

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